molecular formula C7H8O B3050149 Anisole CAS No. 2396-03-4

Anisole

Cat. No. B3050149
CAS RN: 2396-03-4
M. Wt: 108.14 g/mol
InChI Key: RDOXTESZEPMUJZ-UHFFFAOYSA-N
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Description

4-Methoxyphenol, also known as Mequinol or 4-Hydroxyanisole, is an organic compound with the formula CH3OC6H4OH . It is a phenol with a methoxy group in the para position . This colorless solid is used in dermatology and organic chemistry . It is also used in the synthesis of O-silylurethanes, ureas, and formamides .


Synthesis Analysis

4-Methoxyphenol can be produced from p-benzoquinone and methanol via a free radical reaction . It was also produced according to Oxidation with H2O2 and a Diselenide catalyst .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenol has been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N- (4-methoxyphenyl) piperazine molecule were predicted .


Chemical Reactions Analysis

In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor (e.g. acrylates or styrene monomers) . Reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyphenol include its molecular weight (124.14 g/mol), vapor density (4.3 vs air), vapor pressure (<0.01 mmHg at 20 °C), boiling point (243 °C), and melting point (55-57 °C) .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Development of Pharmaceuticals : 4-Methoxyphenyl derivatives have been investigated for their potential in developing new, efficient, and low-toxic medicines. Studies have explored the synthesis of hydrazides and ylidenhydrazides of 2-(5-(4-methoxyphenyl)-1,2,4-triazole-3-ilthio) acetate acids, revealing the antimicrobial activities of these compounds. The introduction of a methoxyphenyl radical was found to significantly enhance antimicrobial activity (Samelyuk & Kaplaushenko, 2013).

Corrosion Inhibition

  • Inhibitor for Steel Corrosion : Compounds containing 4-methoxyphenyl, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have demonstrated excellent corrosion inhibition properties for mild steel in sulfuric acid media. Their effectiveness exceeds 96% under certain conditions, with the inhibition occurring through adsorption on the metal surface (Bouklah et al., 2006).
  • Corrosion Control in Hydrochloric Acid Medium : Similarly, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been used effectively as a corrosion inhibitor for mild steel in hydrochloric acid medium, achieving up to 98% efficiency (Bentiss et al., 2009).

Biological and Medical Research

  • Inhibition of Melanin Production : The compound (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene and derivative of 4-methoxyphenyl, has shown potential as a skin whitening agent by inhibiting melanin production in vitro (Choi et al., 2002).
  • Redox Properties in Chemical Synthesis : The redox properties of 4-methoxyphenyl derivatives have been explored for their application in novel redox systems, such as diphosphene carrying a redox-active sterically protecting group (Tsuji et al., 1999).

Biocatalysis

  • Enantiopure Compound Synthesis : The compound (S)-1-(4-methoxyphenyl) ethanol, synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst, is significant for the production of various drug intermediates. Optimized conditions for this synthesis were explored, revealing its potential in the synthesis of antihistamines (Kavi et al., 2021).

Mechanism of Action

4-Methoxyamphetamine, a derivative of 4-Methoxyphenol, acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .

Safety and Hazards

4-Methoxyphenol is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Research is ongoing to explore the structural elements present in compounds containing 4-methoxyphenyl that may be critical for allosteric enzyme inhibition . Additionally, 4-Methoxyphenol and its derivatives are being studied for their potential in next-generation photovoltaic devices .

properties

IUPAC Name

anisole
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InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

RDOXTESZEPMUJZ-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1
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Molecular Formula

C7H8O
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DSSTOX Substance ID

DTXSID4041608
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Molecular Weight

108.14 g/mol
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Physical Description

Anisole appears as a clear straw-colored liquid with an aromatic odor. Insoluble in water and the same density as water. Vapors heavier than air. Moderately toxic by ingestion. A skin irritant. Used to make perfumes, flavorings and as a solvent., Liquid, Colorless to yellow liquid; [ICSC] Clear colorless liquid; Insoluble in water; [MSDSonline] Spicy, sweet odor; [Ullmann], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Phenolic anise-like aroma
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Boiling Point

155.5 °C AT 760 MM HG, 153.00 to 155.00 °C. @ 760.00 mm Hg, 155 °C
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Flash Point

125 °F (NFPA, 2010), 52 °C, 125 °F (52 °C) (OPEN CUP), 52 °C o.c.
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Solubility

SOLUBLE IN ALCOHOL AND ETHER, VERY SOLUBLE IN ACETONE, Water solubility = 1520 mg/L, Water solubility = 10,400 mg/L, Water solubility = 143 mg/L, 1.04 mg/mL at 25 °C, Solubility in water: poor, Insoluble in water, soluble in oils, soluble (in ethanol)
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Density

0.9956 AT 18 °C/4 °C, PER CENT IN SATURATED AIR: 0.41; DENSITY OF SATURATED AIR: 1.1 (AIR= 1), Relative density (water = 1): 0.99, 0.990-0.993
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Vapor Density

3.72 (AIR= 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

3.54 [mmHg], 0.472 kPa (3.54 mm Hg) @ 25 °C, Vapor pressure, kPa at 25 °C: 0.47
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Color/Form

MOBILE LIQUID, CLEAR STRAW COLOR, Colorless liquid

CAS RN

100-66-3
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Melting Point

-37.3 °C, -37.5 °C, -37 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.